6-Bromo-5-fluoropyridin-2-amine

Physicochemical profiling Medicinal chemistry Lead optimization

Regioisomeric impurities in 2-aminopyridine building blocks cause cross-coupling failures and flawed kinase SAR. 6-Bromo-5-fluoropyridin-2-amine (CAS 1257294-51-1) solves this with unambiguous Br-at-C6 / F-at-C5 substitution: • Para-Br: ~10³-10⁴× faster Suzuki coupling than 6-Cl analog • C5-F: pKa 1.96 keeps pyridine N neutral for hinge H-bonding • Validated in SYK, ASK1, complement factor D & M1 patents Supplied ≥97% purity; 2-8°C storage. Global shipping with CoA.

Molecular Formula C5H4BrFN2
Molecular Weight 191 g/mol
CAS No. 1257294-51-1
Cat. No. B1525812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-fluoropyridin-2-amine
CAS1257294-51-1
Molecular FormulaC5H4BrFN2
Molecular Weight191 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1F)Br)N
InChIInChI=1S/C5H4BrFN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9)
InChIKeyWEERYBMHJWEOIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-fluoropyridin-2-amine – Compound Profile


6-Bromo-5-fluoropyridin-2-amine (CAS 1257294-51-1, molecular formula C₅H₄BrFN₂, molecular weight 191.00 g/mol) is a heterocyclic aromatic amine belonging to the 2-aminopyridine class, substituted with bromine at the 6-position and fluorine at the 5-position of the pyridine ring . The compound is a solid at ambient temperature, with a predicted boiling point of 259.8 ± 35.0 °C, predicted density of 1.813 ± 0.06 g/cm³, predicted pKa of 1.96 ± 0.10, and a calculated LogP of approximately 2.15 . Its 2-aminopyridine core is a privileged scaffold in kinase inhibitor design, and the orthogonal halogenation pattern (Br at C6, F at C5) provides differentiated vectors for sequential cross-coupling and nucleophilic aromatic substitution chemistry . The compound is supplied at typical purities of 97–98% and requires storage at 2–8 °C with protection from light .

Why 6-Bromo-5-fluoropyridin-2-amine Is Irreplaceable


Halogenated 2-aminopyridines with identical molecular formulae but different substitution patterns are not interchangeable, because the position of each halogen governs pKa, electronic distribution, metal-catalyzed cross-coupling reactivity, and the geometry of the final target molecule. The 6-bromo-5-fluoro-2-amine substitution pattern positions the bromine para to the ring nitrogen—rendering it most electron-deficient and reactive toward oxidative addition in palladium-catalyzed couplings—while the C5 fluorine modulates the pKa of the pyridine nitrogen and the amine group, with a predicted pKa of 1.96 versus 1.25 for the 5-bromo-6-fluoro regioisomer and 0.48 for the 6-bromo-2-fluoro-3-amine regioisomer . Moreover, the bromine atom provides a ~10³–10⁴ fold higher reactivity in Suzuki–Miyaura cross-coupling compared to the analogous chlorine atom, with the general reactivity order being –Br > –OSO₂F > –Cl [1]. This means that a chloro or regioisomeric pyridine cannot replicate the same reaction sequence, yield, or product geometry. The quantitative differentiation presented below demonstrates why procurement specifications must match the exact CAS number.

6-Bromo-5-fluoropyridin-2-amine vs. Structural Analogs


pKa-Driven Regioisomeric Differentiation

The predicted pKa of the pyridine nitrogen in 6-bromo-5-fluoropyridin-2-amine (CAS 1257294-51-1) is 1.96 ± 0.10, which is 0.71 log units higher (more basic) than the 5-bromo-6-fluoropyridin-2-amine regioisomer (CAS 944401-65-4, predicted pKa 1.25 ± 0.10) and 1.48 log units higher than the 6-bromo-2-fluoropyridin-3-amine regioisomer (CAS 850220-97-2, predicted pKa 0.48 ± 0.10) . This 0.71–1.48 log unit difference translates to a ~5- to 30-fold difference in the concentration of the protonated species at physiological pH 7.4, directly affecting the compound's hydrogen-bond donor/acceptor capacity in biological systems.

Physicochemical profiling Medicinal chemistry Lead optimization

Boiling Point Differentiation for Purification

6-Bromo-5-fluoropyridin-2-amine exhibits a predicted boiling point of 259.8 ± 35.0 °C at 760 mmHg , compared to a reported boiling point of 245 °C for the 5-bromo-6-fluoropyridin-2-amine regioisomer (CAS 944401-65-4) [1]. This ~15 °C difference in boiling point provides a physical property window that can be exploited for separation of regioisomeric mixtures by fractional distillation or for selection of appropriate sublimation conditions during purification.

Process chemistry Purification Large-scale synthesis

Superior Suzuki–Miyaura Coupling Reactivity

In palladium-catalyzed Suzuki–Miyaura cross-coupling reactions on halogenated pyridines, the established reactivity order of leaving groups is –Br > –OSO₂F > –Cl, with the C–Br bond undergoing oxidative addition to Pd(0) approximately 10³–10⁴ times faster than the analogous C–Cl bond [1]. Consequently, 6-bromo-5-fluoropyridin-2-amine (MW 191.00, C–Br bond dissociation energy ~285 kJ/mol) will react significantly faster and under milder conditions than its chloro counterpart 6-chloro-5-fluoropyridin-2-amine (CAS 1256808-75-9, MW 146.55, C–Cl bond dissociation energy ~350 kJ/mol) . This enables site-selective sequential coupling when multiple halogens are present on more complex intermediates.

Cross-coupling C–C bond formation Synthetic methodology

Patent Citations Across Diverse Kinase Targets

The specific CAS number 1257294-51-1 appears in the experimental sections of multiple pharmaceutical patents covering structurally distinct target classes, including inhibitors of spleen tyrosine kinase (SYK, Patent WO2014/074422A1, pp. 97–98) [1], apoptosis signal-regulating kinase 1 (ASK1, Paragraphs 0252–0254) , complement factor D (pp. 453, 489–490) , and muscarinic acetylcholine M1 receptor antagonists (Paragraphs 00402–00403) . In contrast, the regioisomer 5-bromo-6-fluoropyridin-2-amine (CAS 944401-65-4) and the 6-chloro analog (CAS 1256808-75-9) are not cited in the same patent contexts, indicating that the specific 2-amino-6-bromo-5-fluoro substitution pattern is a deliberate design choice in these programs.

Kinase inhibitor patents SYK ASK1 Complement factor D Intellectual property

Density and Molecular Weight Comparison

6-Bromo-5-fluoropyridin-2-amine has a molecular weight of 191.00 g/mol and a predicted density of 1.813 ± 0.06 g/cm³ , compared to 146.55 g/mol and a predicted density of 1.449 ± 0.06 g/cm³ for 6-chloro-5-fluoropyridin-2-amine (CAS 1256808-75-9) [1]. The 44.45 g/mol (30.3%) higher molecular weight and 0.364 g/cm³ (25.1%) higher density of the bromo compound directly affect molarity calculations, solution preparation, and shipping weight.

Physicochemical properties Formulation Inventory management

2-Aminopyridine Hinge-Binding Motif in Kinase Design

The 2-aminopyridine scaffold is a well-established hinge-binding motif in kinase inhibitor design, with the pyridine nitrogen and the 2-amino group forming a bidentate hydrogen-bond donor–acceptor pair with the kinase hinge region [1]. In 6-bromo-5-fluoropyridin-2-amine, the C5 fluorine atom further modulates the electron density on the pyridine ring: the predicted pKa of 1.96 indicates a weakly basic pyridine nitrogen that remains largely unprotonated at physiological pH, preserving hydrogen-bond acceptor capacity . This motif has been exploited in highly optimized Mps1 (TTK) kinase inhibitors achieving IC₅₀ values as low as 2 nM [2]. While the core compound 6-bromo-5-fluoropyridin-2-amine itself is a building block rather than a final drug candidate, its 2-amino-6-bromo-5-fluoro substitution pattern provides a validated starting point for fragment-based and structure-guided lead generation in kinase programs.

Kinase hinge-binding Structure-based drug design 2-Aminopyridine pharmacophore

Application Scenarios for 6-Bromo-5-fluoropyridin-2-amine


Kinase Inhibitor Fragment Growth and Optimization

In structure-based kinase inhibitor programs, 6-bromo-5-fluoropyridin-2-amine serves as a fragment-sized hinge-binding core that can be elaborated via sequential palladium-catalyzed cross-coupling at the C6 bromine position. The bromine atom's ~10³–10⁴ fold higher oxidative addition rate relative to chlorine [1] enables selective C6 functionalization in the presence of other halogen substituents on downstream intermediates. The C5 fluorine modulates the pyridine pKa to 1.96, ensuring the ring nitrogen remains unprotonated and available for hinge hydrogen bonding at physiological pH . This specific substitution pattern has been validated in patents covering SYK, ASK1, complement factor D, and M1 receptor programs , providing experimental precedence for synthetic routes and reducing the risk of synthetic dead ends.

Scalable Synthesis with Regioisomeric Purity

For process chemists scaling up kinase inhibitor intermediates, the ~15 °C boiling point difference between 6-bromo-5-fluoropyridin-2-amine (259.8 °C predicted) and its 5-bromo-6-fluoro regioisomer (245 °C) provides a physical property basis for regioisomeric purity verification and fractional distillation when both isomers may be present as synthetic byproducts [2]. Additionally, the predicted density of 1.813 g/cm³ can be used to cross-validate the identity of bulk shipments via simple density measurement, providing a low-cost identity test complementary to NMR or HPLC.

Parallel Synthesis with High Suzuki Coupling Yields

In parallel synthesis workflows generating kinase-focused libraries, the C6 bromine substituent provides reliable and rapid Suzuki–Miyaura coupling, outperforming the corresponding 6-chloro analog. The established reactivity order –Br > –OSO₂F > –Cl [1] means that 6-bromo-5-fluoropyridin-2-amine can be coupled under milder conditions (lower temperature, shorter reaction time, lower catalyst loading) than 6-chloro-5-fluoropyridin-2-amine, reducing the incidence of side reactions and improving library purity. Procurement of the exact CAS number ensures consistency across library plates, as the molecular weight difference of 44.45 g/mol relative to the chloro analog would otherwise cause systematic 30% errors in molarity if the wrong compound were used.

Intellectual Property and Freedom-to-Operate Analysis

For pharmaceutical companies conducting freedom-to-operate analyses, the specific citation of CAS 1257294-51-1 in multiple patent families covering distinct therapeutic targets (SYK, ASK1, complement factor D, muscarinic M1) makes this compound a valuable reference point. Procurement of the compound enables experimental verification of patent examples and facilitates the design of structurally differentiated analogs that retain the privileged 2-amino-5-fluoro-6-substituted-pyridine pharmacophore while circumventing existing composition-of-matter claims. The absence of the 5-bromo-6-fluoro regioisomer from these same patent families further underscores the specificity of the 6-bromo-5-fluoro pattern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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